molecular formula C9H9N3O B13542225 3-(2-Methylpyridin-3-yl)isoxazol-5-amine

3-(2-Methylpyridin-3-yl)isoxazol-5-amine

Katalognummer: B13542225
Molekulargewicht: 175.19 g/mol
InChI-Schlüssel: RTLAWUIWJHADMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-methylpyridin-3-yl)-1,2-oxazol-5-amine is a heterocyclic compound that features both pyridine and oxazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylpyridin-3-yl)-1,2-oxazol-5-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of 5-bromo-2-methylpyridin-3-amine with an appropriate boronic acid derivative . The reaction conditions generally include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to achieve these goals .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-methylpyridin-3-yl)-1,2-oxazol-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

3-(2-methylpyridin-3-yl)-1,2-oxazol-5-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(2-methylpyridin-3-yl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-methylpyridin-3-amine: A precursor in the synthesis of 3-(2-methylpyridin-3-yl)-1,2-oxazol-5-amine.

    1,2-oxazole derivatives: Compounds with similar oxazole rings but different substituents.

Uniqueness

3-(2-methylpyridin-3-yl)-1,2-oxazol-5-amine is unique due to its combined pyridine and oxazole rings, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H9N3O

Molekulargewicht

175.19 g/mol

IUPAC-Name

3-(2-methylpyridin-3-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H9N3O/c1-6-7(3-2-4-11-6)8-5-9(10)13-12-8/h2-5H,10H2,1H3

InChI-Schlüssel

RTLAWUIWJHADMZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=N1)C2=NOC(=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.